5-Bromo vs. 4-Bromo Substitution Pattern in Cross-Coupling
The 5-bromo-2-nitro substitution pattern in the target compound provides a distinct para-bromo vector relative to the sulfonamide-bearing nitrogen, in contrast to the 4-bromo-2-nitro positional isomer (CAS 1078136-96-5) where bromine occupies an ortho position. The 4-bromo isomer is explicitly employed as a synthetic intermediate to access 2,4,8,22-tetraazatetracyclo macrocycles that exhibit ALK enzymatic IC₅₀ = 0.5 nM and cellular IC₅₀ = 10 nM, with an IR/ALK selectivity ratio of 173 [1]. The target compound's 5-bromo substitution places the cross-coupling handle at the position para to the sulfonamide nitrogen, offering a complementary vector for macrocycle construction or biaryl coupling that is geometrically inaccessible from the 4-bromo isomer . This regiochemical difference is critical for library design where the exit vector orientation determines target binding.
| Evidence Dimension | Position of bromine relative to sulfonamide nitrogen on phenyl ring |
|---|---|
| Target Compound Data | Bromine at position 5 (para to sulfonamide N); SMILES: CN(c1cc(Br)ccc1[N+](=O)[O-])S(C)(=O)=O |
| Comparator Or Baseline | N-(4-Bromo-2-nitrophenyl)-N-methylmethanesulfonamide (CAS 1078136-96-5): Bromine at position 4 (ortho to sulfonamide N); SMILES not publicly disclosed but confirmed as 4-bromo positional isomer |
| Quantified Difference | Regioisomeric switch: Br moves from ortho (4-position) to para (5-position) relative to sulfonamide-bearing carbon C1. This alters C–Br bond electronic activation in Pd-catalyzed oxidative addition and steric accessibility for cross-coupling. |
| Conditions | The 4-bromo isomer was used as precursor in a multi-step synthesis (K₂CO₃, DMF, 16 h, inert atmosphere) to generate ALK inhibitor macrocycles; J. Med. Chem. 2012, 55, 449–464 [1]. |
Why This Matters
For medicinal chemistry procurement, selecting the correct bromo-regioisomer determines which vector the subsequent aryl-aryl bond will occupy in the final inhibitor scaffold, directly impacting binding pose and potency.
- [1] Breslin, H. J., Lane, B. M., Ott, G. R., et al. (2012). Design, synthesis, and anaplastic lymphoma kinase (ALK) inhibitory activity for a novel series of 2,4,8,22-tetraazatetracyclo[14.3.1.1³,⁷.1⁹,¹³]docosa-1(20),3(22),4,6,9(21),10,12,16,18-nonaene macrocycles. J. Med. Chem., 55(1), 449–464. DOI: 10.1021/jm201333e. PMID: 22172029. View Source
